REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[SH:9].Br[CH2:13][CH:14](OCC)OCC.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:11][C:2]([F:1])([F:10])[C:3]1[C:4]2[S:9][CH:13]=[CH:14][C:5]=2[CH:6]=[CH:7][CH:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)S)(F)F
|
Name
|
|
Quantity
|
6.08 g
|
Type
|
reactant
|
Smiles
|
BrCC(OCC)OCC
|
Name
|
|
Quantity
|
7.757 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at 45° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to removal of the solvent
|
Type
|
ADDITION
|
Details
|
in vacuo and suspension of the residue in EtOAc
|
Type
|
FILTRATION
|
Details
|
The inorganic salts were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was used in next step without further purification
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in toluene (50 mL)
|
Type
|
ADDITION
|
Details
|
to this solution was added PPA (10 g)
|
Type
|
STIRRING
|
Details
|
the resulting mixture stirred at 95-100° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
ADDITION
|
Details
|
was poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
CUSTOM
|
Details
|
This was purified by column chromatography over silica gel eluting with hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=CC2=C1SC=C2)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |